molecular formula C9H13NOS B14849656 2-(Dimethylamino)-3-(methylthio)phenol

2-(Dimethylamino)-3-(methylthio)phenol

Cat. No.: B14849656
M. Wt: 183.27 g/mol
InChI Key: HLQCNYWPFCKVTO-UHFFFAOYSA-N
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Description

2-(DIMETHYLAMINO)-3-(METHYLSULFANYL)PHENOL is an organic compound characterized by the presence of a dimethylamino group, a methylsulfanyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DIMETHYLAMINO)-3-(METHYLSULFANYL)PHENOL can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-(methylsulfanyl)phenol with dimethylamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(DIMETHYLAMINO)-3-(METHYLSULFANYL)PHENOL undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the phenol group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, facilitated by the electron-donating effects of the dimethylamino and methylsulfanyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Bromine, nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced phenol derivatives.

    Substitution: Brominated, nitrated, or sulfonated phenol derivatives.

Scientific Research Applications

2-(DIMETHYLAMINO)-3-(METHYLSULFANYL)PHENOL has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(DIMETHYLAMINO)-3-(METHYLSULFANYL)PHENOL involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can enhance the compound’s binding affinity to specific targets, while the phenol group can participate in hydrogen bonding and other interactions. The methylsulfanyl group may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(DIMETHYLAMINO)-5-METHYLSULFANYL-OXAZOL-4-YL)TRIPHENYL-PHOSPHONIUM: Similar in structure but contains an oxazole ring and triphenylphosphonium group.

    4-(2-(DIMETHYLAMINO)ETHYL)PHENOL SULFATE DIHYDRATE: Contains a dimethylaminoethyl group and is used in different applications.

Uniqueness

2-(DIMETHYLAMINO)-3-(METHYLSULFANYL)PHENOL is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. Its combination of a dimethylamino group, methylsulfanyl group, and phenol group makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

2-(dimethylamino)-3-methylsulfanylphenol

InChI

InChI=1S/C9H13NOS/c1-10(2)9-7(11)5-4-6-8(9)12-3/h4-6,11H,1-3H3

InChI Key

HLQCNYWPFCKVTO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=C1SC)O

Origin of Product

United States

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